Fructosazine

概要

説明

準備方法

Fructosazine can be synthesized through an efficient one-pot dehydration process using D-glucosamine hydrochloride as the starting material. A basic ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide, is employed as both a solvent and catalyst . The reaction is typically carried out at 120°C for 180 minutes, resulting in a maximum yield of 49% . Another method involves the self-condensation reaction of aminoglucose or its salt in the presence of boric acid or borate as a catalyst . This method is advantageous due to its simplicity, low reaction temperature, and high yield of up to 60% .

化学反応の分析

Fructosazine undergoes various chemical reactions, including oxidation, reduction, and substitution. In a typical reaction, D-glucosamine hydrochloride is mixed with a basic ionic liquid and heated to 120°C for 180 minutes . The major products formed from these reactions are deoxythis compound and this compound . Common reagents used in these reactions include D-glucosamine hydrochloride, basic ionic liquids, and boric acid .

科学的研究の応用

Food Industry Applications

Fructosazine and its derivatives, including deoxythis compound, are primarily recognized for their flavoring properties. They are naturally occurring compounds found in various food products such as:

- Caramel

- Peanuts

- Soy Sauce

- Carbonated Soft Drinks

These compounds are valued for their distinctive aromas and flavors, which enhance the sensory attributes of food products .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. This is particularly relevant in food safety, where this compound can potentially inhibit pathogens like Escherichia coli, which poses a significant risk in meat processing environments . The utilization of such antimicrobial agents represents a novel strategy to improve food safety and extend shelf life.

Pharmaceutical Applications

This compound has shown promise in the field of pharmaceuticals due to its biological activity. Research indicates that it may play a role in:

- Diabetes Management : Compounds like this compound are being explored for their potential therapeutic effects in treating diabetes .

- Drug Development : The unique molecular structure of this compound allows it to serve as a platform for developing new drugs, particularly those targeting metabolic disorders .

Case Study: Transport Mechanism Investigation

A study investigated the transport mechanism of this compound using a Caco-2 cell model, which is commonly used to simulate intestinal absorption. This research provides insights into how this compound could be effectively utilized in drug formulations intended for oral delivery .

Biochemical Research and Synthesis

This compound is also of interest in biochemical research for its synthesis pathways and potential applications in green chemistry.

Valorization of Biomass

Research has focused on converting biomass into value-added chemicals, including this compound. This involves using eutectic solvents to facilitate reactions that transform simple sugars into complex nitrogen-containing compounds . Such processes not only provide an eco-friendly alternative to traditional methods but also contribute to sustainable practices in chemical manufacturing.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Food Industry | Flavoring agent | Enhances taste and aroma; antimicrobial properties |

| Pharmaceuticals | Potential diabetes treatment; drug development | Unique molecular structure; biological activity |

| Biochemical Research | Synthesis from biomass; green chemistry | Sustainable production methods; high yields |

作用機序

The mechanism of action of fructosazine involves the modification of amino groups in proteins through the glycation process . This process can affect protein folding and lead to the formation of advanced glycation end-products, which are associated with various physiological effects . This compound also exerts antimicrobial action by permeabilizing the cell membrane, damaging membrane integrity, and fragmenting DNA .

類似化合物との比較

Comparison with Structurally Similar Compounds

Deoxyfructosazine

Deoxythis compound (DOF), a less oxidized analog, shares structural homology but lacks hydroxyl groups at specific positions (Figure 1).

Reaction Selectivity :

- Excess base (>1.3 equiv. NaOH) reduces DOF yield (68%→lower) due to this compound formation .

- DESs like ammonium formate enable DOF synthesis without catalysts, achieving 42% yield .

Other Related Compounds

Glucosamine Impurity C (Deoxy-Fructosazine DiHCl)

- A hydrochloride form of DOF, used as a reference standard in pharmaceutical quality control .

- Less studied in biological contexts compared to this compound.

Chromogen III and 3A5AF

- Derived from N-acetyl-D-glucosamine via DES-catalyzed dehydration; structurally distinct but share nitrogenous heterocyclic features .

Functional and Mechanistic Comparisons

Industrial and Pharmaceutical Relevance

生物活性

Fructosazine, a polyhydroxyalkylpyrazine derivative of D-glucosamine, has garnered attention for its notable biological activities, particularly in the realms of immunomodulation and antimicrobial action. This article delves into the mechanisms underlying these activities, supported by empirical data and case studies.

Overview of this compound

This compound is formed through the self-reaction of D-glucosamine, particularly under neutral pH conditions. It exists in two primary forms: 2,5-fructosazine and 2,5-deoxythis compound. Both derivatives exhibit significant biological properties that warrant further investigation.

Fructosazines have been shown to inhibit interleukin-2 (IL-2) production in T cells more effectively than D-glucosamine itself. In studies conducted on Jurkat T cells stimulated with phytohemagglutinin (PHA), fructosazines demonstrated a half-maximal inhibitory concentration (IC50) of approximately 1.25 mM for IL-2 production. This inhibition appears to be independent of cell toxicity, as cell viability remained above 96% across various concentrations tested .

Case Studies

- Inhibition of IL-2 Production : A study confirmed that fructosazines significantly reduced IL-2 levels in supernatants from PHA-stimulated Jurkat cells compared to controls treated with D-glucosamine. This suggests that fructosazines can modulate immune responses, potentially benefiting conditions characterized by excessive inflammation .

- In Vivo Effects : Fructosazines may contribute to the immunomodulatory effects observed with D-glucosamine in models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE). Here, they are thought to enhance Th2 responses, which are associated with anti-inflammatory effects .

Recent research has highlighted the antimicrobial properties of this compound against heat-resistant strains of Escherichia coli. The compound disrupts bacterial cell membranes and induces DNA fragmentation through the generation of reactive oxygen species (ROS), particularly singlet oxygen .

Comparative Efficacy

A comparative analysis demonstrated that this compound-acetic acid was effective in permeabilizing the outer membrane of E. coli, showing significant structural damage under electron microscopy at both acidic and neutral pH levels. The uptake of this compound was found to be pH-dependent, with greater absorption at pH 5 compared to pH 7 .

Data Table: Antimicrobial Activity of this compound

| Parameter | This compound | Riboflavin |

|---|---|---|

| Membrane Permeabilization | Yes | Yes |

| DNA Fragmentation | Yes | Yes |

| Optimal pH for Uptake | 5 | N/A |

| Structural Damage Observed | Yes | Yes |

| Efficacy against E. coli | High | Higher |

特性

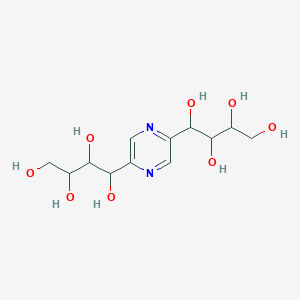

IUPAC Name |

1-[5-(1,2,3,4-tetrahydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O8/c15-3-7(17)11(21)9(19)5-1-13-6(2-14-5)10(20)12(22)8(18)4-16/h1-2,7-12,15-22H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWQIVOYGNUVEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Fructosazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13185-73-4 | |

| Record name | D-Fructosazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237 °C | |

| Record name | D-Fructosazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。